![molecular formula C12H24N2 B13221652 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)
1-Methyl-4-[(piperidin-3-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[(piperidin-3-yl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are widely recognized for their significant roles in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpiperidine with 3-piperidinemethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide and an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of piperidone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Methyl-4-[(piperidin-3-yl)methyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to receptors such as nicotinic acetylcholine receptors and serotonin receptors .
Comparaison Avec Des Composés Similaires
Piperidine: A basic structure with similar chemical properties.
Piperazine: Another heterocyclic amine with two nitrogen atoms in the ring.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different reactivity.
Uniqueness: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual piperidine rings make it a versatile scaffold for drug design and synthesis .
Conclusion
This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its diverse reactivity and unique structure make it a crucial building block for various applications, highlighting its significance in scientific research and industrial production.
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1-methyl-4-(piperidin-3-ylmethyl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-14-7-4-11(5-8-14)9-12-3-2-6-13-10-12/h11-13H,2-10H2,1H3 |
Clé InChI |
DGVLBQBLKKZPIP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)CC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)
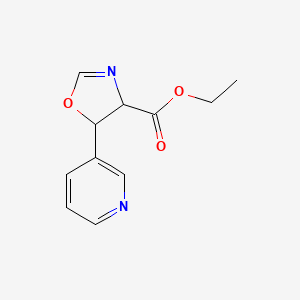
![6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)
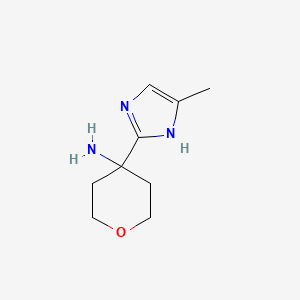
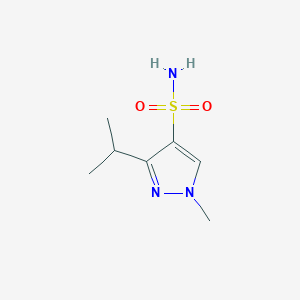
![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)

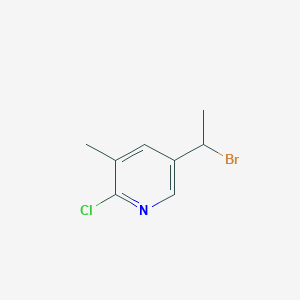


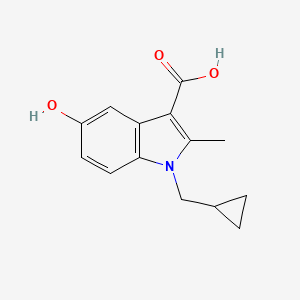
![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)

